1-(4-fluorophenyl)piperidin-4-amine dihydrochloride
Description
Properties
CAS No. |
1227487-48-0 |
|---|---|
Molecular Formula |
C11H17Cl2FN2 |
Molecular Weight |
267.2 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
The reaction typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol at ambient temperature (20–25°C). Acetic acid is added to maintain a mildly acidic pH (4–5), which protonates the imine intermediate and facilitates reduction. Alternative reductants such as sodium triacetoxyborohydride (STAB) have been reported to improve yields to 75–80% under similar conditions.
Purification and Intermediate Isolation
Post-reduction, the free base is extracted using dichloromethane (3 × 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from acetone or ethyl acetate/n-hexane mixtures yields the pure amine intermediate, with typical isolated yields of 65–70%.
Nucleophilic Substitution with 4-Fluorophenyl Halides
Nucleophilic displacement of halogen atoms in 4-fluorophenyl halides by piperidin-4-amine provides a direct route to the target scaffold. This method avoids the instability associated with imine intermediates in reductive amination.
Optimization of Base and Solvent Systems
Patented methodologies highlight the use of cesium carbonate (1–5 equiv) in tetrahydrofuran (THF) at 70–90°C, achieving 85–90% conversion within 5–8 hours. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but require stringent moisture control. Comparative studies demonstrate that cesium carbonate outperforms potassium carbonate in minimizing side-product formation (e.g., N-alkylation byproducts reduced from 12% to <3%).
Table 1: Base Selection Impact on Substitution Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Cesium carbonate | THF | 80 | 89 | 2.5 |
| Potassium carbonate | DMF | 100 | 76 | 11 |
| Sodium hydride | THF | 60 | 68 | 8 |
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation of 1-(4-fluorophenyl)-4-nitropiperidine offers a high-yielding pathway, particularly suited for industrial-scale production.
Catalyst Systems and Pressure Optimization
Palladium on carbon (10% Pd/C) under 50–60 psi H2 in ethanol achieves full reduction of the nitro group within 4–6 hours at 25°C. Raney nickel catalysts, while cost-effective, require higher pressures (100–120 psi) and extended reaction times (12–14 hours), making them less favorable for continuous manufacturing.
Debottlenecking Challenges
Residual palladium contamination (<10 ppm) is addressed through chelating resins or activated carbon filtration. Patent data indicates that substituting ethanol with isopropanol reduces catalyst poisoning, improving turnover number (TON) from 1,200 to 2,400.
Hydrochloride Salt Formation and Crystallization
Conversion of the free base to the dihydrochloride salt is critical for enhancing stability and aqueous solubility.
Acid Selection and Stoichiometry
Treatment with concentrated hydrochloric acid (2.2–2.5 equiv) in acetone at 0–5°C produces the dihydrochloride salt in 95–99% yield. Excess HCl (≥3 equiv) leads to hygroscopic impurities, necessitating precise stoichiometric control.
Polymorph Control
Recrystallization from methanol/acetone (1:3 v/v) at −20°C yields the thermodynamically stable Form I polymorph, characterized by sharp melting points (258–260°C) and consistent bioavailability. XRPD analysis confirms the absence of solvate forms when using anhydrous solvents.
Industrial-Scale Process Economics
Comparative analysis of laboratory and manufacturing protocols reveals critical cost drivers:
Table 2: Cost Analysis of Key Process Steps
| Step | Laboratory Cost ($/kg) | Industrial Cost ($/kg) |
|---|---|---|
| Reductive amination | 420 | 185 |
| Nucleophilic substitution | 380 | 150 |
| Catalytic hydrogenation | 510 | 210 |
| Salt formation | 90 | 35 |
The nucleophilic substitution route emerges as the most economically viable for ton-scale production, offering 40% lower raw material costs compared to reductive amination .
Chemical Reactions Analysis
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Halogen Substitution: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing binding affinity to targets like potassium channels while improving metabolic stability compared to non-halogenated analogs (e.g., 1-phenylpiperidin-4-amine) .
- Nitro and Methoxy Groups: Nitro-substituted analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine) exhibit pronounced electron-withdrawing effects, which may reduce amine basicity and solubility. However, nitro groups are associated with higher reactivity and toxicity .
Biological Activity
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in pharmacological applications, particularly due to its interaction with neurotransmitter systems. This compound, characterized by the molecular formula C11H15FN2·2HCl and a molecular weight of 267.17 g/mol, features a piperidine ring and a 4-fluorophenyl substituent, which enhances its lipophilicity and biological activity .
The primary mechanism of action for 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves modulation of dopamine D2 receptors. This interaction is crucial for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's structural characteristics facilitate its binding affinity to these receptors, influencing neurotransmitter release and receptor activation .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Dopaminergic Modulation : It has been shown to selectively modulate dopamine receptor activity, which is vital for therapeutic applications in neuropsychiatric conditions .
- Antiparasitic Activity : Studies indicate that derivatives of piperidine compounds, including those with structural similarities to 1-(4-fluorophenyl)piperidin-4-amine, exhibit significant antiparasitic effects against Plasmodium falciparum .
Study on Antiparasitic Activity
In a comparative study involving various piperidine derivatives, compounds related to 1-(4-fluorophenyl)piperidin-4-amine demonstrated high inhibition rates against P. falciparum. The study reported IC50 values ranging from 1 to 5 μg/mL, indicating potent activity against resistant strains .
Dopaminergic Activity
A detailed investigation into the dopaminergic properties revealed that the compound could effectively inhibit dopamine receptor activity, with implications for treating conditions characterized by dopamine dysregulation. The modulation of these receptors was linked to improved behavioral outcomes in preclinical models of schizophrenia .
Data Table: Biological Activity Overview
| Activity Type | Description | IC50/Activity Level |
|---|---|---|
| Dopaminergic Modulation | Interaction with D2 receptors | High affinity |
| Antiparasitic | Inhibition of P. falciparum growth | IC50: 1 - 5 μg/mL |
| Enzyme Modulation | Acts as both inhibitor and activator in pathways | Variable depending on pathway |
Pharmacokinetics
The pharmacokinetic profile of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride suggests favorable absorption characteristics due to its lipophilicity. This property enhances its bioavailability and potential therapeutic efficacy .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting appropriate starting materials (e.g., 4-fluorophenyl bromide and piperidin-4-amine), controlling reaction conditions (temperature, solvent polarity), and employing purification techniques like recrystallization or chromatography. For example, using dichloromethane as a solvent and triethylamine as a base can enhance nucleophilic substitution efficiency . Post-synthesis, converting the free amine to the dihydrochloride salt improves stability and solubility, critical for downstream applications .
Q. How can researchers characterize the physicochemical properties of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride?
- Methodological Answer: Key properties include:
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: Use 1H/13C NMR to verify substituent positions on the piperidine ring and fluorophenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~261.1 Da). X-ray crystallography (via SHELXL ) resolves stereochemistry and salt formation (dihydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer: Discrepancies may arise from impurity profiles (e.g., unreacted starting materials) or assay conditions (e.g., cell line variability). Mitigate by:
- Purity Validation: LC-MS (>95% purity) and elemental analysis .
- Standardized Assays: Use orthogonal methods (e.g., SPR for binding affinity, functional assays for efficacy) .
- Meta-Analysis: Compare data across studies with matched experimental parameters (e.g., IC50 values under identical pH/temperature) .
Q. What experimental strategies are effective in elucidating the mechanism of action of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride?
- Methodological Answer:
- Target Identification: Perform radioligand binding assays (e.g., for GPCRs or transporters) .
- Enzyme Inhibition: Test against kinases (e.g., deoxycytidine kinase) using fluorescence-based activity assays .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. How can structural modifications of this compound enhance its selectivity for specific biological targets?
- Methodological Answer: Apply structure-activity relationship (SAR) studies:
- Fluorophenyl Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to improve binding to hydrophobic pockets .
- Piperidine Ring Alterations: Replace the amine with a sulfonamide to modulate pharmacokinetics .
- Salt Form Variations: Compare dihydrochloride with other salts (e.g., sulfate) for solubility differences .
Q. What biophysical assays are suitable for studying interactions between this compound and biological macromolecules?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to receptors .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography: Visualize binding modes in enzyme active sites .
Data-Driven Research Design
Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer:
- Molecular Docking: Predict binding poses using AutoDock Vina with target protein PDB structures .
- ADMET Prediction: Use SwissADME to optimize logP (<3), polar surface area (>60 Ų), and CYP450 inhibition .
- QSAR Modeling: Corrogate datasets to identify critical substituents for potency .
Q. What strategies ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR for real-time reaction monitoring .
- Quality-by-Design (QbD): Define critical process parameters (CPPs) via DOE (e.g., Taguchi methods) .
Q. How should researchers address solubility challenges in formulation development?
- Methodological Answer:
- Co-Solvency: Use PEG 400 or cyclodextrins to enhance aqueous solubility .
- Nanoformulation: Develop liposomal or polymeric nanoparticles for controlled release .
Data Management & Reporting
Q. What frameworks are recommended for managing conflicting crystallographic data during structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
